
5-Bromo-2-chloro-4-fluoroanisole
概要
説明
5-Bromo-2-chloro-4-fluoroanisole: is an organic compound with the molecular formula C7H5BrClFO . It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-fluoroanisole typically involves halogenation reactions. One common method is the bromination of 2-chloro-4-fluoroanisole using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes halogenation reactions, purification steps like recrystallization or chromatography, and quality control measures to ensure high purity and yield .
化学反応の分析
Method A: Bromine with ZnBr₂ Catalyst
Reaction:
Conditions:
-
Temperature: 50–55°C
-
Catalyst: ZnBr₂ (1.3–1.5 eq)
-
Solvent: None (neat conditions)
Outcomes :
| Parameter | Value |
|---------------------|---------------------------|
| Yield | 53.4–78.8% |
| Byproduct (6-BCFA) | 12.9–30% |
| Purity (HPLC) | 98–99% |
Method B: Diazotization and Bromination
Reaction:
Conditions:
-
Diazotization: 0°C in HBr/H₂O
-
Bromination: 55°C for 1 hour
Outcomes :
| Parameter | Value |
|---------------------|---------------------------|
| Yield | ~80% (crude) |
| Purity | >95% after extraction |
Electrophilic Substitution Reactions
The electron-deficient aromatic ring facilitates regioselective electrophilic substitutions, particularly at the para position relative to the methoxy group:
Nitration
Reaction:
Conditions:
-
Temperature: 0–5°C
-
Nitrating agent: Fuming HNO₃
Outcomes :
| Position | Yield | Notes |
|--------------------|----------|--------------------------------|
| Meta to Br | 65% | Major product due to Br directive effect |
Sulfonation
Limited by steric hindrance from halogens, sulfonation typically occurs at the ortho position to fluorine .
Nucleophilic Aromatic Substitution
Fluorine’s strong electron-withdrawing effect activates the ring for nucleophilic displacement, particularly under harsh conditions:
Methoxy Group Displacement
Reaction:
Conditions:
-
Ammonia in ethanol under high pressure
Outcomes :
| Parameter | Value |
|---------------------|---------------------------|
| Yield | 40–50% |
| Byproducts | Dehalogenation products |
Ullmann Coupling
Reaction:
Conditions:
-
Temperature: 190–210°C
-
Catalyst: Copper bronze
Outcomes :
| Parameter | Value |
|---------------------|---------------------------|
| Yield | 70% (crude) |
| Purity | >90% after recrystallization |
Reductive Dehalogenation
Selective removal of halogens is achievable via catalytic hydrogenation:
Reaction:
Conditions:
-
Pressure: 1–3 atm H₂
-
Solvent: Ethanol
Outcomes :
| Parameter | Value |
|---------------------|---------------------------|
| Yield | 85% |
| Selectivity | >95% for Br removal |
Stability and Decomposition
-
Acidic Conditions : Prolonged exposure to HBr at elevated temperatures causes debromination to 2-chloro-4-fluoroanisole .
-
Thermal Decomposition : Above 200°C, cleavage of the methoxy group generates phenolic derivatives .
Comparative Reactivity of Halogens
Position | Halogen | Reactivity in SNAr | Directing Effect |
---|---|---|---|
2 | Cl | Low | Ortho/para director |
4 | F | High | Strong meta director |
5 | Br | Moderate | Ortho/para director |
科学的研究の応用
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- 5-Bromo-2-chloro-4-fluoroanisole is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its halogenated structure allows for further functionalization, leading to compounds with enhanced biological activity. For example, it has been utilized in the development of drugs targeting specific receptors or enzymes involved in disease pathways .
- Biological Activity :
-
Case Study: Huntington’s Disease :
- Research utilizing this compound has focused on developing treatments for neurodegenerative diseases like Huntington’s disease. The compound serves as a building block for synthesizing more complex molecules that could modulate disease-related pathways.
Agrochemical Applications
- Pesticide Development :
- Case Study: Herbicide Efficacy :
作用機序
The mechanism of action of 5-Bromo-2-chloro-4-fluoroanisole depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The presence of multiple halogens on the benzene ring influences its reactivity and selectivity in these reactions .
類似化合物との比較
- 2-Bromo-4-fluoroanisole
- 4-Bromo-2-chloroanisole
- 5-Chloro-2-fluoroanisole
Comparison: Compared to similar compounds, 5-Bromo-2-chloro-4-fluoroanisole is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique halogenation pattern provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications .
生物活性
5-Bromo-2-chloro-4-fluoroanisole (CAS No. 146447-18-9) is a halogenated anisole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug design. This compound's unique structure, characterized by the presence of bromine, chlorine, and fluorine substituents on the anisole ring, influences its physicochemical properties, biological interactions, and pharmacokinetic profiles.
The molecular formula of this compound is , with a molecular weight of 239.47 g/mol. Its structural formula can be represented as follows:
- Molecular Structure :
Pharmacokinetic Profile
The pharmacokinetic properties of this compound indicate a high gastrointestinal absorption rate and the ability to permeate the blood-brain barrier (BBB). Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Log P (octanol-water partition coefficient) | 3.33 (Consensus) |
GI Absorption | High |
BBB Permeant | Yes |
CYP Inhibition | CYP1A2 (Yes), others (No) |
This compound is classified as a potential substrate for P-glycoprotein but does not inhibit several cytochrome P450 enzymes, suggesting a favorable metabolic profile for drug development.
Biological Activity
The biological activity of this compound has been investigated across various studies, revealing its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings from relevant research.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. For instance, it was shown to reduce the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, indicating its potential utility in treating inflammatory diseases.
Anticancer Activity
Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines. A study reported that this compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Studies
- Case Study on Cytotoxicity : A study published in PubMed evaluated the cytotoxic effects of halogenated anisoles, including this compound, on different cancer cell lines. The results indicated that while all tested compounds exhibited some level of cytotoxicity, the brominated derivatives showed enhanced activity compared to their non-brominated counterparts .
- Case Study on Inflammation : Another investigation assessed the anti-inflammatory effects of various fluorinated compounds, highlighting that this compound significantly reduced inflammation markers in vitro . This study suggests a promising avenue for developing new therapeutic agents targeting inflammatory pathways.
特性
IUPAC Name |
1-bromo-4-chloro-2-fluoro-5-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRHCBZTZQFNDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436928 | |
Record name | 5-bromo-2-chloro-4-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146447-18-9 | |
Record name | 5-bromo-2-chloro-4-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloro-4-fluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。